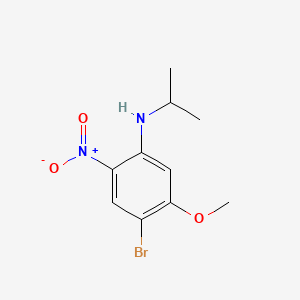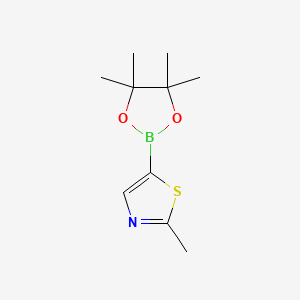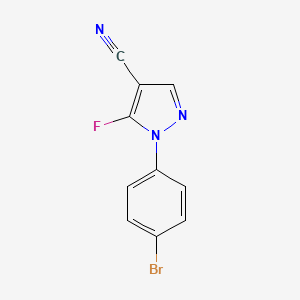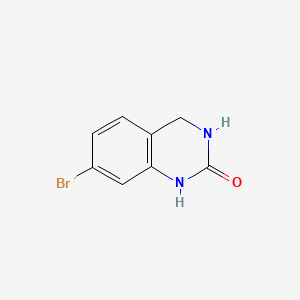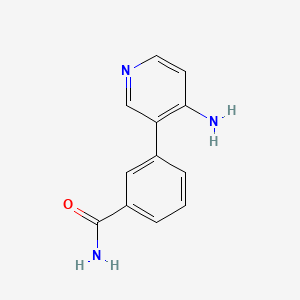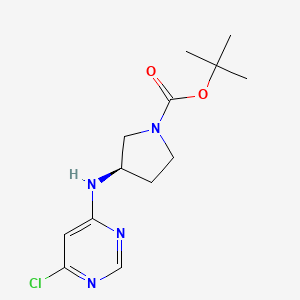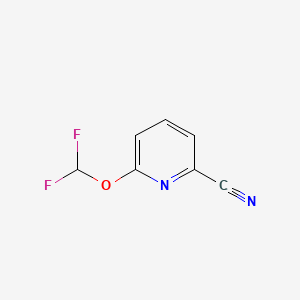
6-(Difluoromethoxy)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a difluoromethoxy group attached to a picolinonitrile structure, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents under mild and functional group-tolerant conditions . This reaction is favored for its efficiency in forming carbon–carbon bonds and its compatibility with various functional groups.
Industrial Production Methods
Industrial production of 6-(Difluoromethoxy)picolinonitrile may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the synthesis process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The Suzuki–Miyaura coupling is a notable example of a cross-coupling reaction involving this compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, boron reagents, and various solvents such as toluene and ethanol. Reaction conditions often involve mild temperatures and pressures to maintain the integrity of the functional groups .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Difluoromethoxy)picolinonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis, it is used to construct complex molecules and study reaction mechanisms.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies and the development of bioactive molecules.
Medicine: It is explored for its potential therapeutic applications, including drug discovery and development.
Industry: The compound is used in material science and the synthesis of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)picolinonitrile involves its interaction with molecular targets and pathways in biological systems. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
6-(Difluoromethoxy)picolinonitrile can be compared with other similar compounds, such as:
6-(Difluoromethoxy)pyridine-2-carbonitrile: Shares a similar structure but differs in the position of the difluoromethoxy group.
2-Pyridinecarbonitrile, 6-(difluoromethoxy): Another structural isomer with distinct chemical properties.
Properties
IUPAC Name |
6-(difluoromethoxy)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-3-1-2-5(4-10)11-6/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEDVSBERKQKMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673298 |
Source


|
| Record name | 6-(Difluoromethoxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214349-26-4 |
Source


|
| Record name | 6-(Difluoromethoxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)

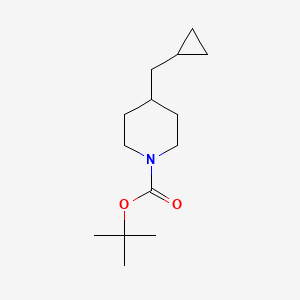
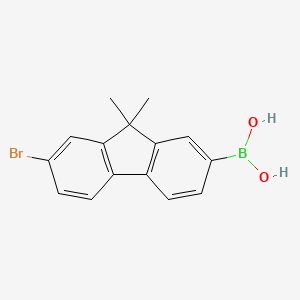
![Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B567370.png)

